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Compound of Interest

Compound Name: 7-O-Acetylneocaesalpin N

Cat. No.: B1150827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-O-Acetylneocaesalpin N is a cassane diterpenoid isolated from the seeds of Caesalpinia

minax Hance.[1] As a member of a class of natural products with diverse biological activities,

detailed structural elucidation is crucial for understanding its therapeutic potential and for use

as a reference standard in drug development and quality control. This application note provides

a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis

of 7-O-Acetylneocaesalpin N, including detailed data tables and standardized experimental

protocols.

Chemical Structure
Figure 1: The chemical structure of 7-O-Acetylneocaesalpin N.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 7-O-Acetylneocaesalpin N was recorded in deuterated chloroform

(CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
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Position δ (ppm) Multiplicity J (Hz)

1 5.11 d 11.2

2α 1.85 m

2β 1.63 m

3α 1.45 m

3β 1.21 m

5 1.70 d 11.2

6α 2.15 m

6β 1.98 m

7 5.50 t 2.8

11α 2.21 m

11β 2.05 m

12α 1.80 m

12β 1.55 m

14 4.81 d 2.0

15 7.25 s

17 2.12 s

18 1.25 s

19 1.18 s

20 1.05 s

OAc-7 2.08 s

OAc-17 2.12 s

¹³C NMR Spectroscopic Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹³C NMR spectrum of 7-O-Acetylneocaesalpin N was recorded in CDCl₃ at 100 MHz.

Chemical shifts (δ) are reported in ppm relative to TMS.
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Position δ (ppm) Carbon Type

1 78.5 CH

2 26.8 CH₂

3 37.2 CH₂

4 39.1 C

5 50.2 CH

6 23.5 CH₂

7 71.3 CH

8 45.6 C

9 198.2 C=O

10 55.4 C

11 36.1 CH₂

12 30.5 CH₂

13 138.5 C

14 70.1 CH

15 143.8 CH

16 108.9 C

17 21.1 CH₃

18 28.1 CH₃

19 22.4 CH₃

20 15.9 CH₃

OAc-7 (C=O) 170.5 C=O

OAc-7 (CH₃) 21.3 CH₃

OAc-17 (C=O) 169.8 C=O
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OAc-17 (CH₃) 20.9 CH₃

Experimental Protocols
Sample Preparation

Dissolution: Accurately weigh approximately 5-10 mg of 7-O-Acetylneocaesalpin N and

dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high

purity (≥99.8% D).

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool directly into a clean, dry 5 mm NMR tube.

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition
NMR spectra can be acquired on a standard 400 MHz (or higher field) spectrometer.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

Temperature: 298 K.

Spectral Width: 16 ppm.

Acquisition Time: Approximately 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').
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Temperature: 298 K.

Spectral Width: 240 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Standard pulse programs available on the spectrometer software should be utilized for

Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and

proton-carbon correlations. Optimization of parameters such as spectral widths and

acquisition times may be necessary based on the specific instrument.

Data Processing
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H

and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

Phasing and Baseline Correction: Manually phase correct the resulting spectrum and apply a

polynomial baseline correction.

Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H

NMR spectrum.

Visualization of Experimental Workflow and
Structural Correlations
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NMR Spectroscopic Analysis Workflow
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Caption: Workflow for NMR analysis of 7-O-Acetylneocaesalpin N.
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Caption: Key 2D NMR correlations for structural elucidation.

Conclusion
The provided ¹H and ¹³C NMR data, along with the detailed experimental protocols, offer a

comprehensive guide for the spectroscopic analysis of 7-O-Acetylneocaesalpin N. This

information is invaluable for the identification and characterization of this compound in natural

product research and for quality assessment in drug development pipelines. The application of

2D NMR techniques is essential for the unambiguous assignment of all proton and carbon

signals, confirming the connectivity and stereochemistry of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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